125I BH-NH-Senktide 125I BH-NH-Senktide
Brand Name: Vulcanchem
CAS No.: 104499-96-9
VCID: VC20745893
InChI: InChI=1S/C49H63IN8O13S/c1-28(2)21-35(54-41(61)27-52-44(66)34(51-3)23-29-11-7-5-8-12-29)46(68)55-33(19-20-72-4)45(67)58-49(71)36(24-30-13-9-6-10-14-30)56-48(70)38(26-43(64)65)57-47(69)37(25-42(62)63)53-40(60)18-16-31-15-17-39(59)32(50)22-31/h5-15,17,22,28,33-38,51,59H,16,18-21,23-27H2,1-4H3,(H,52,66)(H,53,60)(H,54,61)(H,55,68)(H,56,70)(H,57,69)(H,62,63)(H,64,65)(H,58,67,71)/t33-,34-,35-,36-,37-,38-/m0/s1/i50-2
SMILES: CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC
Molecular Formula: C49H63IN8O13S
Molecular Weight: 1129 g/mol

125I BH-NH-Senktide

CAS No.: 104499-96-9

Cat. No.: VC20745893

Molecular Formula: C49H63IN8O13S

Molecular Weight: 1129 g/mol

* For research use only. Not for human or veterinary use.

125I BH-NH-Senktide - 104499-96-9

Specification

CAS No. 104499-96-9
Molecular Formula C49H63IN8O13S
Molecular Weight 1129 g/mol
IUPAC Name (3S)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]-4-oxobutanoic acid
Standard InChI InChI=1S/C49H63IN8O13S/c1-28(2)21-35(54-41(61)27-52-44(66)34(51-3)23-29-11-7-5-8-12-29)46(68)55-33(19-20-72-4)45(67)58-49(71)36(24-30-13-9-6-10-14-30)56-48(70)38(26-43(64)65)57-47(69)37(25-42(62)63)53-40(60)18-16-31-15-17-39(59)32(50)22-31/h5-15,17,22,28,33-38,51,59H,16,18-21,23-27H2,1-4H3,(H,52,66)(H,53,60)(H,54,61)(H,55,68)(H,56,70)(H,57,69)(H,62,63)(H,64,65)(H,58,67,71)/t33-,34-,35-,36-,37-,38-/m0/s1/i50-2
Standard InChI Key VPONZIGMMCEIDS-JHROSDENSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)[125I])NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC
SMILES CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC
Canonical SMILES CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC

Introduction

Chemical Structure and Properties

Molecular Composition

125I BH-NH-Senktide is a radiolabeled peptide formally known as N alpha-[(125I]desamino-3-iodotyrosyl)-[Asp5,6, N-methyl-Phe8]substance P (5-11) heptapeptide. This compound was specifically developed to selectively interact with the SP-N receptor subtype, whose preferred ligand is the mammalian neuropeptide neurokinin B . The radioactive iodine isotope (125I) incorporation enables detection and quantification in binding studies, providing a valuable tool for receptor characterization.

Structural Relationship to Other Compounds

125I BH-NH-Senktide is derived from senktide, a synthetic neurokinin B analog. The parent compound senktide has been extensively modified to create derivatives with varying receptor selectivity profiles. Structure-activity relationship studies have demonstrated that modifications to the tachykinin consensus sequence can significantly alter binding affinity and selectivity . Understanding these structure-activity relationships has been crucial for developing selective probes like 125I BH-NH-Senktide.

Receptor Binding Characteristics

Binding Site Characteristics

Analysis of 125I BH-NH-Senktide binding reveals a single class of binding sites with a density of 122 fmol binding sites/mg of protein in rat cerebral cortex membranes. This is supported by linear Scatchard plot analysis and a Hill coefficient close to unity (nH = 1.05), indicating non-cooperative binding . The pharmacological specificity of this binding site corresponds to that of the neuronal SP-N receptor in guinea pig ileum myenteric plexus, as determined by functional bioassay .

Neuroanatomical Distribution

Regional Brain Distribution

Binding studies using 125I BH-NH-Senktide have revealed specific distribution patterns of neurokinin B receptors throughout the rat brain. Among various rat brain regions, the highest binding was observed in:

  • Cerebral cortex

  • Olfactory bulb

  • Hypothalamus

  • Hippocampus

This distribution pattern provides important insights into the potential functional roles of neurokinin B receptors in different brain regions. The high density in limbic structures suggests involvement in emotional processing, while cortical expression indicates potential roles in higher cognitive functions.

Peripheral Tissue Distribution

While the search results focus primarily on central nervous system distribution, comparative studies with related radioligands suggest potential expression in peripheral tissues. Similar tachykinin receptor probes have shown binding in glandular tissues, particularly the submandibular and parotid glands, indicating possible roles for neurokinin receptors in secretory processes .

Methodological Applications

Receptor Binding Assays

125I BH-NH-Senktide has proven invaluable for characterizing neurokinin B receptors in various tissue preparations. Binding assays typically employ conditions that minimize nonspecific binding, allowing for accurate determination of receptor density and affinity . The specific binding protocol often includes:

  • Tissue membrane preparation

  • Incubation with radioligand at various concentrations

  • Separation of bound from free radioligand

  • Quantification of specifically bound radioactivity

These assays provide fundamental information about receptor expression and have been essential for mapping neurokinin B receptors across different tissues and species.

Autoradiographic Studies

Autoradiography using 125I BH-NH-Senktide allows for high-resolution visualization of receptor distribution within tissue sections. This technique has been employed to create detailed maps of neurokinin B receptor expression in brain regions and peripheral tissues. Notably, similar techniques have been used with related compounds such as 125I-BH-SP in autoradiographic displacement studies of the submandibular gland .

Comparison with Other Tachykinin Receptor Ligands

Selectivity Profile

When compared to other tachykinin receptor ligands, 125I BH-NH-Senktide demonstrates superior selectivity for the neurokinin B (NK3) receptor subtype. Structure-activity relationship studies of senktide derivatives have shown that modifications to the tachykinin consensus sequence dramatically affect receptor selectivity . The table below summarizes comparative binding data for several related compounds:

CompoundNK3R IC50 (nM)NK1R IC50 (nM)NK2R IC50 (nM)
Senktide43>10000>10000
[DTPA-Arg1]SP75>10000>10000
Modified senktide derivatives11-41>10000~8200-10000

This data demonstrates the exceptional selectivity of senktide-based compounds for the NK3 receptor subtype, with minimal cross-reactivity to NK1 and NK2 receptors .

Advantages Over Other Radioligands

125I BH-NH-Senktide offers several advantages over other radioligands used for studying tachykinin receptors:

  • Superior stability during binding experiments

  • High selectivity for the NK3 receptor subtype

  • Favorable signal-to-noise ratio

  • Ability to label a homogeneous population of binding sites

These characteristics make 125I BH-NH-Senktide particularly valuable for studies requiring precise and selective labeling of neurokinin B receptors.

Research Applications

Pharmacological Characterization

The development of 125I BH-NH-Senktide has enabled detailed pharmacological characterization of the neurokinin B receptor. Competitive binding studies with various peptide and non-peptide ligands have helped establish structure-activity relationships and identify key molecular determinants of receptor binding and activation. This knowledge has been instrumental in designing novel neurokinin receptor ligands with improved properties .

Pathophysiological Studies

Understanding the distribution and regulation of neurokinin B receptors has implications for various pathophysiological conditions. The selective labeling provided by 125I BH-NH-Senktide allows researchers to investigate receptor changes in disease models and evaluate potential therapeutic interventions targeting the neurokinin system.

Future Research Directions

Development of Improved Analogs

Building upon the success of 125I BH-NH-Senktide, researchers continue to develop improved radioligands for neurokinin receptor studies. Structure-activity relationship studies on senktide derivatives have identified modifications that enhance stability, selectivity, and binding affinity . These efforts aim to create even more selective and potent tools for neurokinin receptor research.

Therapeutic Applications

The selective targeting capabilities demonstrated by 125I BH-NH-Senktide suggest potential therapeutic applications. While the radioactive compound itself is primarily a research tool, its binding properties inform the development of non-radioactive analogs that could serve as therapeutic agents. Understanding the precise binding determinants of the neurokinin B receptor may lead to novel treatments for conditions involving tachykinin dysregulation.

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